molecular formula C10H15F3O3 B13730078 Ethyl 2-(trifluoroacetyl)hexanoate

Ethyl 2-(trifluoroacetyl)hexanoate

Cat. No.: B13730078
M. Wt: 240.22 g/mol
InChI Key: PKJRABGROUDFHL-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoroacetyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its trifluoroacetyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(trifluoroacetyl)hexanoate can be synthesized through a multi-step process involving the introduction of the trifluoroacetyl group to a hexanoate ester. One common method involves the reaction of ethyl hexanoate with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoroacetyl)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(trifluoroacetyl)hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(trifluoroacetyl)hexanoate exerts its effects involves the interaction of the trifluoroacetyl group with various molecular targets. This group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include the disruption of normal metabolic processes, making the compound useful in studying enzyme kinetics and protein function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trifluoroacetate
  • Methyl trifluoroacetate
  • Ethyl acetate
  • Methyl butyrate

Uniqueness

Ethyl 2-(trifluoroacetyl)hexanoate is unique due to its specific combination of a hexanoate ester with a trifluoroacetyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not present in simpler esters like ethyl acetate or methyl butyrate. The presence of the trifluoroacetyl group also enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex fluorinated compounds .

Properties

Molecular Formula

C10H15F3O3

Molecular Weight

240.22 g/mol

IUPAC Name

ethyl 2-(2,2,2-trifluoroacetyl)hexanoate

InChI

InChI=1S/C10H15F3O3/c1-3-5-6-7(9(15)16-4-2)8(14)10(11,12)13/h7H,3-6H2,1-2H3

InChI Key

PKJRABGROUDFHL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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